molecular formula C6H13Cl2N B14485925 N,N-dichlorohexan-1-amine CAS No. 64851-26-9

N,N-dichlorohexan-1-amine

Cat. No.: B14485925
CAS No.: 64851-26-9
M. Wt: 170.08 g/mol
InChI Key: FRGYQVHWPTUNMT-UHFFFAOYSA-N
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Description

N,N-dichlorohexan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two chlorine atoms attached to the nitrogen atom in the hexan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dichlorohexan-1-amine typically involves the chlorination of hexan-1-amine. One common method is the reaction of hexan-1-amine with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and to ensure selective formation of the dichloro derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dichlorohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to hexan-1-amine.

    Substitution: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexan-1-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and a suitable nucleophile.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Hexan-1-amine.

    Substitution: Hexan-1-ol and other substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-dichlorohexan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It can be used in studies involving the modification of amine-containing biomolecules.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N,N-dichlorohexan-1-amine exerts its effects involves the interaction of its chlorine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-dichloropentan-1-amine: Similar structure but with a shorter carbon chain.

    N,N-dichlorobutan-1-amine: Even shorter carbon chain.

    N,N-dichloropropan-1-amine: Shortest carbon chain among the similar compounds.

Uniqueness

N,N-dichlorohexan-1-amine is unique due to its specific carbon chain length, which can influence its reactivity and the types of reactions it undergoes. The presence of two chlorine atoms also makes it a versatile compound for various chemical modifications.

Properties

CAS No.

64851-26-9

Molecular Formula

C6H13Cl2N

Molecular Weight

170.08 g/mol

IUPAC Name

N,N-dichlorohexan-1-amine

InChI

InChI=1S/C6H13Cl2N/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3

InChI Key

FRGYQVHWPTUNMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(Cl)Cl

Origin of Product

United States

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